Cas no 48141-64-6 ((1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol)
48141-64-6 structure
Product Name:(1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol
CAS-nummer:48141-64-6
MF:C12H19NO
MW:193.285363435745
CID:330809
PubChem ID:94532
Update Time:2025-04-19
(1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-[(1S)-1-(ethylmethylamino)ethyl]-,(aR)-
- [R-(R*,S*)]-alpha-[1-(ethylmethylamino)ethyl]benzyl alcohol
- (-)-Etafedrine
- [R-(R*,S*)]-α-[1-(ethylmethylamino)ethyl]benzyl alcohol
- Benzenemethanol, α-[(1S)-1-(ethylmethylamino)ethyl]-, (αR)-
- Etafedrine
- Etaphedrine
- (1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol
- DTXSID201016521
- Etafedrine, (-)-
- (1r,2s)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol
- NS00098916
- Q5402378
- BENZENEMETHANOL, .ALPHA.-(1-(ETHYLMETHYLAMINO)ETHYL)-
- SCHEMBL14384530
- alpha-(1-(Ethylmethylamino)ethyl)benzyl alcohol
- ETAFEDRINE [WHO-DD]
- Novedrin
- 7681-79-0
- (1R,2S)-N-Ethylephedrine
- 48141-64-6
- EN300-8981579
- 1-N-Ethylephedrine
- DB11587
- BENZENEMETHANOL, .ALPHA.-((1S)-1-(ETHYLMETHYLAMINO)ETHYL)-, (.ALPHA.R)-
- EINECS 256-359-0
- UNII-2Y6VQU63E8
- 2Y6VQU63E8
- ETAFEDRINE [MI]
- .ALPHA.-(1-(ETHYLMETHYLAMINO)ETHYL)BENZYL ALCOHOL
- Etafedrine [INN]
- (R-(R*,S*))-alpha-(1-(Ethylmethylamino)ethyl)benzyl alcohol
-
- Inchi: 1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m0/s1
- InChI-sleutel: IRVLBORJKFZWMI-JQWIXIFHSA-N
- LACHT: O[C@H](C1C=CC=CC=1)[C@H](C)N(C)CC
Berekende eigenschappen
- Exacte massa: 193.14677
- Monoisotopische massa: 193.147
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 154
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 23.5Ų
Experimentele eigenschappen
- Dichtheid: 0.995
- Kookpunt: 294.8°Cat760mmHg
- Vlampunt: 104.5°C
- Brekindex: 1.525
- PSA: 23.47
(1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8981579-0.05g |
(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |
48141-64-6 | 95.0% | 0.05g |
$2755.0 | 2025-03-21 |
(1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol Gerelateerde literatuur
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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